3-{[(isopropylamino)(oxo)acetyl]hydrazono}-N-(2-methoxybenzyl)butanamide
Overview
Description
3-{[(isopropylamino)(oxo)acetyl]hydrazono}-N-(2-methoxybenzyl)butanamide, also known as IOX1, is a small molecule inhibitor that has gained much attention in the scientific community due to its potential use in cancer research. IOX1 is a potent inhibitor of histone demethylases, which are enzymes that play a crucial role in the epigenetic regulation of gene expression.
Mechanism of Action
3-{[(isopropylamino)(oxo)acetyl]hydrazono}-N-(2-methoxybenzyl)butanamide works by inhibiting the activity of histone demethylases, specifically the Jumonji C (JmjC) domain-containing histone demethylases. These enzymes play a crucial role in the epigenetic regulation of gene expression by removing methyl groups from histone proteins. By inhibiting histone demethylases, this compound can alter the epigenetic landscape of cells, leading to changes in gene expression and ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the growth and proliferation of cells, induce apoptosis, and sensitize cells to chemotherapy. In addition, this compound has been shown to alter the expression of genes involved in cell cycle regulation and DNA repair. In neurodegenerative diseases, this compound has been shown to protect against neuronal cell death and to improve cognitive function. In cardiovascular diseases, this compound has been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-{[(isopropylamino)(oxo)acetyl]hydrazono}-N-(2-methoxybenzyl)butanamide is its specificity for histone demethylases, which allows for targeted inhibition of these enzymes without affecting other cellular processes. This compound is also relatively easy to synthesize and has good stability in solution. However, this compound does have some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on other epigenetic regulators are not well understood.
Future Directions
There are many potential future directions for research on 3-{[(isopropylamino)(oxo)acetyl]hydrazono}-N-(2-methoxybenzyl)butanamide. One area of interest is the development of more potent and selective inhibitors of histone demethylases. Another area of interest is the identification of specific histone demethylase targets that are involved in cancer progression and other diseases. Additionally, there is interest in exploring the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy. Finally, there is potential for the use of this compound in other areas of research, such as stem cell biology and regenerative medicine.
Scientific Research Applications
3-{[(isopropylamino)(oxo)acetyl]hydrazono}-N-(2-methoxybenzyl)butanamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to cancer research, this compound has been studied for its potential use in neurodegenerative diseases, such as Alzheimer's disease, and in cardiovascular diseases.
properties
IUPAC Name |
N'-[(E)-[4-[(2-methoxyphenyl)methylamino]-4-oxobutan-2-ylidene]amino]-N-propan-2-yloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-11(2)19-16(23)17(24)21-20-12(3)9-15(22)18-10-13-7-5-6-8-14(13)25-4/h5-8,11H,9-10H2,1-4H3,(H,18,22)(H,19,23)(H,21,24)/b20-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLUIGWHFUJYBE-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NN=C(C)CC(=O)NCC1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)C(=O)N/N=C(\C)/CC(=O)NCC1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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